2-(4-Hydroxyphenylazo)benzoic acid

Catalog No.
S580873
CAS No.
1634-82-8
M.F
C13H10N2O3
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenylazo)benzoic acid

CAS Number

1634-82-8

Product Name

2-(4-Hydroxyphenylazo)benzoic acid

IUPAC Name

2-[(4-hydroxyphenyl)diazenyl]benzoic acid

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C13H10N2O3/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18/h1-8,16H,(H,17,18)

InChI Key

DWQOTEPNRWVUDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)O

Synonyms

2-((4'-hydroxyphenyl)azo)benzoic acid, 2-(4'-hydroxybenzene)azobenzoic acid, HABA

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NN=C2C=CC(=O)C=C2

Synthesis and Characterization:

2-(4-Hydroxyphenylazo)benzoic acid, also known as HABA or HBABA, is a synthetic organic compound with the chemical formula C₁₃H₁₀N₂O₃. Its synthesis involves the diazo coupling reaction between p-aminobenzoic acid and phenol []. Researchers have employed various techniques to characterize HABA, including:

  • Spectroscopic methods: Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to determine the molecular structure and confirm the presence of functional groups [].
  • Thermal analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal behavior and decomposition properties of HABA [].

Applications in Material Science:

HABA finds potential applications in material science due to its unique properties:

  • As a precursor for advanced materials: Researchers have explored the use of HABA as a precursor for the synthesis of various materials with interesting properties. For example, HABA can be used to prepare multifunctional benzoxazine monomers, which are promising candidates for thermosetting resins with excellent thermal and mechanical properties [].

Other Potential Applications:

  • Biological studies: There is limited research investigating the potential biological activities of HABA, such as its antimicrobial or antioxidant properties. Further research is needed to explore these potential applications.

2-(4-Hydroxyphenylazo)benzoic acid, also known as HABA, is an azo compound characterized by its unique structure where one phenyl group is substituted at position 4 by a hydroxy group, and the other phenyl group is substituted at position 2 by a carboxy group. Its molecular formula is C₁₃H₁₀N₂O₃, with a molecular weight of approximately 242.23 g/mol. This compound appears as a light yellow to orange powder and has applications in various fields, particularly in analytical chemistry and biochemistry .

HABA's primary function in scientific research is as a matrix in MALDI mass spectrometry. The exact mechanism by which it facilitates ionization of biomolecules is complex but involves several factors:

  • Acid-base interactions: The carboxylic acid group of HABA can interact with the basic sites of biomolecules, promoting their adsorption onto the MALDI plate [].
  • Energy absorption: HABA absorbs laser energy during MALDI analysis. This energy transfer can help desorb and ionize biomolecules embedded within the HABA matrix [].

While detailed safety data for HABA is limited, some potential hazards include:

  • Skin and eye irritation: HABA may cause irritation upon contact with skin or eyes due to its acidic nature.
  • Inhalation hazard: Inhalation of dust particles containing HABA may irritate the respiratory tract.
  • Potential environmental hazard: Improper disposal of HABA could pose a threat to the environment due to its potential toxicity to aquatic organisms.

The chemical behavior of 2-(4-Hydroxyphenylazo)benzoic acid is primarily influenced by its azo and carboxylic acid functional groups. Key reactions include:

  • Azo Coupling: The compound can participate in azo coupling reactions, forming new azo dyes when reacted with other aromatic compounds.
  • Acid-Base Reactions: The carboxylic acid group can undergo typical acid-base reactions, allowing it to act as a weak acid in aqueous solutions.
  • Reduction: The azo group can be reduced to form amines under appropriate conditions, which can be useful in synthetic organic chemistry.

2-(4-Hydroxyphenylazo)benzoic acid exhibits significant biological activity, particularly as an indicator in biochemical assays. It has been used for the determination of serum albumin levels due to its ability to form complexes with proteins. This property makes it valuable in clinical diagnostics and research applications .

Several methods are employed for synthesizing 2-(4-Hydroxyphenylazo)benzoic acid:

  • Diazotization and Coupling:
    • A common method involves the diazotization of 4-hydroxyaniline followed by coupling with salicylic acid or benzoic acid derivatives.
  • Azo Coupling Reactions:
    • The reaction of diazonium salts with phenolic compounds can yield the desired azo compound under acidic conditions.
  • Modification of Existing Azo Compounds:
    • Existing azo compounds can be modified through hydrolysis or substitution reactions to introduce the hydroxy and carboxy groups at the appropriate positions.

The applications of 2-(4-Hydroxyphenylazo)benzoic acid are diverse:

  • Analytical Chemistry: It serves as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), facilitating the desorption of proteins and peptides for analysis .
  • Biochemical Assays: Used as an indicator for protein quantification and other biochemical assays due to its colorimetric properties.
  • Dyes and Pigments: It finds use in the production of various dyes owing to its vivid color properties.

Interaction studies involving 2-(4-Hydroxyphenylazo)benzoic acid focus on its binding capabilities with biomolecules:

  • Protein Binding: Research indicates that this compound can effectively bind to serum albumin, which is crucial for its application in protein assays.
  • Spectroscopic Studies: Techniques such as UV-Vis spectroscopy are employed to study the interactions between HABA and various biomolecules, providing insights into binding affinities and mechanisms.

Several compounds share structural similarities with 2-(4-Hydroxyphenylazo)benzoic acid, including:

Compound NameStructural FeaturesUnique Properties
4-Aminobenzenesulfonic acidAmino group instead of hydroxyUsed in dye manufacturing and as a reagent in organic synthesis.
2-(4-Nitrophenylazo)benzoic acidNitro group instead of hydroxyExhibits different solubility and reactivity profiles.
3-(4-Hydroxyphenylazo)benzoic acidHydroxy group at position 3 instead of position 2Different spectral properties affecting its application scope.

The uniqueness of 2-(4-Hydroxyphenylazo)benzoic acid lies in its specific functional groups that allow for versatile applications in both analytical chemistry and biological studies, distinguishing it from other similar compounds that may not possess identical binding characteristics or reactivity profiles .

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

242.06914219 g/mol

Monoisotopic Mass

242.06914219 g/mol

Heavy Atom Count

18

UNII

B94RN4VD9N

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fluorescent Dyes

Pictograms

Irritant

Irritant

Other CAS

1634-82-8

Wikipedia

2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
2-(4-Hydroxyphenylazo)benzoic acid

General Manufacturing Information

Benzoic acid, 2-[2-(4-hydroxyphenyl)diazenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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